Dibutylbis(pentane-2,4-dionato-O,O')tin
Overview
Description
Synthesis Analysis
DBTO acts as a Lewis acid catalyst in organic synthesis, promoting the formation of covalent bonds between molecules. It is also capable of forming coordinate covalent bonds with other molecules, forming complexes with a variety of metals.
Molecular Structure Analysis
The molecular structure of DBTO consists of two butyl groups and one pentane-2,4-dionato-O,O’ moiety. This structure allows it to form coordinate covalent bonds with other molecules and form complexes with various metals.
Chemical Reactions Analysis
As a Lewis acid catalyst, DBTO promotes the formation of covalent bonds between molecules in organic synthesis. It can also form coordinate covalent bonds with other molecules, leading to the formation of metal complexes.
Physical And Chemical Properties Analysis
DBTO is a colorless, odorless, and non-toxic compound that is easily soluble in water and other organic solvents. It has a density of 1.12 at 20℃ .
Scientific Research Applications
Organotin Compounds in Environmental and Material Science
Environmental Concerns and Regulations : Organotin compounds, including but not limited to tributyltin (TBT) and dibutyltin (DBT), have been subjects of environmental concern due to their widespread use and resultant toxic effects on aquatic life and potential human health implications. The regulatory actions taken globally to limit their environmental impact highlight the importance of understanding the behavior and effects of organotin compounds, including Dibutylbis(pentane-2,4-dionato-O,O')tin, in ecological contexts (Kucklick & Ellisor, 2019).
Material Science Applications : Organotin compounds are used in various industrial applications, including as catalysts in the production of polyurethane foams and silicone polymers. The unique properties of organotins, such as their ability to function as stabilizers and catalysts, make them valuable in material science for enhancing product durability and performance. While specific references to Dibutylbis(pentane-2,4-dionato-O,O')tin were not found, the general applicability of organotin compounds in material science could suggest similar utility (Zhang & Zhu, 1993).
Safety And Hazards
DBTO is classified as a substance of very high concern due to its toxic effects on reproduction . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is also suspected of causing genetic defects and may damage fertility .
properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;pentane;tin(4+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2C5H11.Sn/c2*1-4(6)3-5(2)7;2*1-3-5-4-2;/h2*3,6H,1-2H3;2*1,3-5H2,2H3;/q;;2*-1;+4/p-2/b2*4-3-;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFXPYKWVFOQTH-VGKOASNMSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH2-].CCCC[CH2-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[CH2-].CCCC[CH2-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylbis(pentane-2,4-dionato-O,O')tin | |
CAS RN |
22673-19-4 | |
Record name | Tin, dibutylbis(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022673194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutylbis(pentane-2,4-dionato-O,O')tin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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